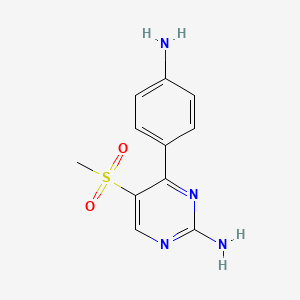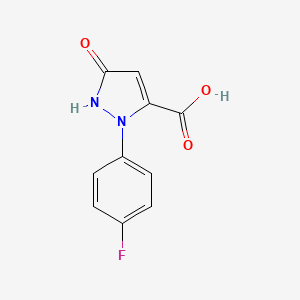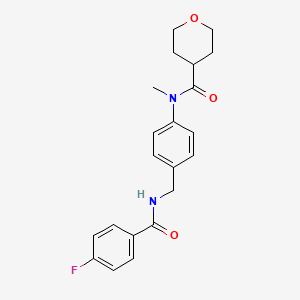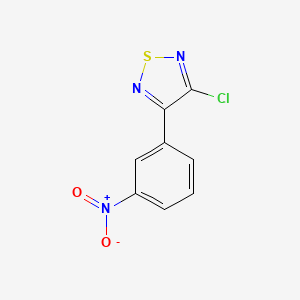
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes an indolinone core substituted with an aminopropyl group and a chlorine atom. The dihydrochloride form enhances its solubility in water, making it more accessible for various experimental procedures.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride typically involves multiple steps. One common method starts with the preparation of the indolinone core, followed by the introduction of the aminopropyl group and the chlorine atom. The final step involves converting the compound into its dihydrochloride form to enhance solubility.
Preparation of Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of Aminopropyl Group: The aminopropyl group is introduced through a nucleophilic substitution reaction, where a suitable aminopropylating agent reacts with the indolinone core.
Chlorination: The chlorine atom is introduced via electrophilic chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Dihydrochloride: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles, including amines, thiols, and alcohols, under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity to certain targets, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Aminopropyl)indolin-2-one: Lacks the chlorine atom, resulting in different chemical and biological properties.
7-Chloroindolin-2-one: Lacks the aminopropyl group, affecting its solubility and reactivity.
3-(3-Aminopropyl)-indole: Similar structure but with an indole core instead of indolinone, leading to different reactivity and applications.
Uniqueness
3-(3-Aminopropyl)-7-chloroindolin-2-one dihydrochloride is unique due to the presence of both the aminopropyl group and the chlorine atom, which confer distinct chemical and biological properties. Its solubility in water and ability to interact with various molecular targets make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H15Cl3N2O |
|---|---|
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
3-(3-aminopropyl)-7-chloro-1,3-dihydroindol-2-one;dihydrochloride |
InChI |
InChI=1S/C11H13ClN2O.2ClH/c12-9-5-1-3-7-8(4-2-6-13)11(15)14-10(7)9;;/h1,3,5,8H,2,4,6,13H2,(H,14,15);2*1H |
Clé InChI |
NCAYOMNCVVPMKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC(=O)C2CCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Phenylsulfonyl)-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11782815.png)


![2-(3,5-Difluorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11782830.png)

![Furo[2,3-d]pyridazin-4-ol](/img/structure/B11782837.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)
